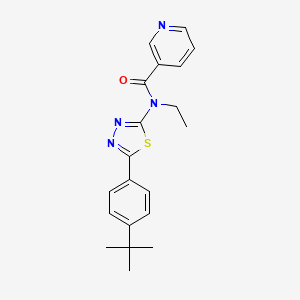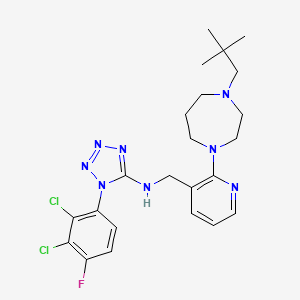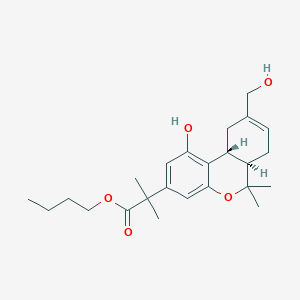![molecular formula C21H30N2O4S B10836483 (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “US10023583, Example 24” is a small molecular drug with the chemical formula C21H30N2O4S. It is a bicyclic pyridine derivative known for its potential therapeutic applications . This compound is part of a series of selective inhibitors targeting specific enzymes involved in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “US10023583, Example 24” involves multiple steps, starting with the preparation of the bicyclic pyridine core. The key steps include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of functional groups such as hydroxyl, carboxyl, and amino groups.
- Final coupling reactions to attach the side chains and complete the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization reactions.
- Employment of advanced purification techniques like chromatography to isolate the desired product.
- Implementation of stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: “US10023583, Example 24” undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
“US10023583, Example 24” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting specific enzymes, particularly aminopeptidases. It binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins. This inhibition leads to the accumulation of specific peptides, which can modulate various biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
US10023583, Beispiel 25: Ein weiteres bicyclisches Pyridinderivat mit ähnlichen Enzyminhibitionseigenschaften.
US10023583, Beispiel 26: Eine verwandte Verbindung mit geringfügigen Modifikationen in den Seitenketten, die ihre Potenz und Selektivität beeinflussen.
US10023583, Beispiel 8: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen, die zu Variationen in ihrer biologischen Aktivität führen.
Einzigartigkeit: „US10023583, Beispiel 24“ sticht durch seine spezifischen strukturellen Merkmale und seine hohe Selektivität für bestimmte Enzyme hervor. Seine einzigartige Kombination aus funktionellen Gruppen und dem bicyclischen Kernstruktur trägt zu seiner potenten biologischen Aktivität und seinen potenziellen therapeutischen Anwendungen bei .
Eigenschaften
Molekularformel |
C21H30N2O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)11-28-12-19(22)21(26,20(24)25)10-17-16-9-15(6-5-14-3-4-14)27-18(16)7-8-23-17/h7-9,13-14,19,26H,3-6,10-12,22H2,1-2H3,(H,24,25)/t19-,21+/m0/s1 |
InChI-Schlüssel |
HMDRAHWGUKKPQA-PZJWPPBQSA-N |
Isomerische SMILES |
CC(C)CSC[C@@H]([C@](CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Kanonische SMILES |
CC(C)CSCC(C(CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)

![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)


![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)


![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)


![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
